4beta-(Isobutyryloxy)-3,4abeta,5beta-trimethyl-4,4a,5,6-tetrahydronaphtho[2,3-b]furan-9(7H)-one
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Overview
Description
4beta-(Isobutyryloxy)-3,4abeta,5beta-trimethyl-4,4a,5,6-tetrahydronaphtho[2,3-b]furan-9(7H)-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential therapeutic applications in various fields such as cancer research, drug development, and medicinal chemistry.
Scientific Research Applications
Furanoterpenoid Derivatives
Research has identified various furanoterpenoid derivatives closely related to the target compound. These derivatives, isolated from plants like Siphonochilus aethiopicus, exhibit unique structures elucidated using advanced NMR techniques, suggesting potential applications in phytochemical and structural chemistry studies (Holzapfel, Marais, Wessels, & Van Wyk, 2002).
Stereochemistry and Synthesis
Studies have focused on the stereochemistry and synthesis of similar compounds, which is crucial in understanding their potential pharmacological properties and synthetic pathways. For instance, the stereochemistry of isopropylidene derivatives of related diols was extensively studied, which is significant for developing new synthetic methods and potential therapeutic agents (Yamaye et al., 2004).
Sesquiterpenoids from Plants
New sesquiterpenoids, which share structural similarities with the target compound, have been isolated from plants like Psacalium peltatum. These compounds' structures were resolved using crystallography, highlighting their potential in natural product research and organic chemistry (Rojano-Vilchis et al., 2012).
Synthesis and Molecular Docking
Some studies have synthesized derivatives and evaluated them through in vitro assays and molecular docking for applications in medical research, particularly concerning diseases like type 2 diabetes. This research indicates the compound's relevance in developing new therapeutic agents (Mphahlele et al., 2020).
properties
CAS RN |
18883-09-5 |
---|---|
Product Name |
4beta-(Isobutyryloxy)-3,4abeta,5beta-trimethyl-4,4a,5,6-tetrahydronaphtho[2,3-b]furan-9(7H)-one |
Molecular Formula |
C19H24O4 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
[(4S,4aR,5S)-3,4a,5-trimethyl-9-oxo-4,5,6,7-tetrahydrobenzo[f][1]benzofuran-4-yl] 2-methylpropanoate |
InChI |
InChI=1S/C19H24O4/c1-10(2)18(21)23-17-14-11(3)9-22-16(14)15(20)13-8-6-7-12(4)19(13,17)5/h8-10,12,17H,6-7H2,1-5H3/t12-,17+,19+/m0/s1 |
InChI Key |
WICDDPQDTVNUJD-OEPMTFCVSA-N |
Isomeric SMILES |
C[C@H]1CCC=C2[C@@]1([C@@H](C3=C(C2=O)OC=C3C)OC(=O)C(C)C)C |
SMILES |
CC1CCC=C2C1(C(C3=C(C2=O)OC=C3C)OC(=O)C(C)C)C |
Canonical SMILES |
CC1CCC=C2C1(C(C3=C(C2=O)OC=C3C)OC(=O)C(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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